molecular formula C16H18FN3O3 B2944932 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-01-4

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2944932
CAS RN: 941928-01-4
M. Wt: 319.336
InChI Key: TWRVFEDMMGTOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It is related to 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione .


Synthesis Analysis

The synthesis of similar compounds involves a mixture of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, triethylamine, and sulfonyl chlorides/acid chlorides in dichloromethane . The mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound has been studied using single crystal X-ray crystallography . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with triethylamine and sulfonyl chlorides/acid chlorides .


Physical And Chemical Properties Analysis

The compound is a white solid . Its melting point is 180°C . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ 8.84 (s, 1H), 7.67–7.69 (m, 2H), 7.18–7.20 (m, 1H), 7.09–7.10 (m, 1H), 6.99–6.99 (m, 2H), 6.86–6.89 (m, 2H), 4.06 (t, J = 5.76 Hz, 2H), 3.67 (t, J = 5.76 Hz, 2H), 3.33 (s, 1H), 2.45 (s, 3H), 2.25 (s, 3H), 1.51–1.59 (m, 2H), 1.46 (t, J = 4.32 Hz, 2H), 1.33 (d, J = 9.06 Hz, 2H), 1.18 (t, J = 7.22 Hz, 2H) . The IR spectrum (KBr) shows peaks at 3,355 (N–H), 1,336 (S=O), 1,278 (S=O) cm−1 .

Future Directions

The future directions for this compound could involve further studies to better understand its structure–activity relationship for potential applications . This could include evaluating its possible anticonvulsant activity and studying its neurotoxic effects .

properties

IUPAC Name

3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRVFEDMMGTOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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